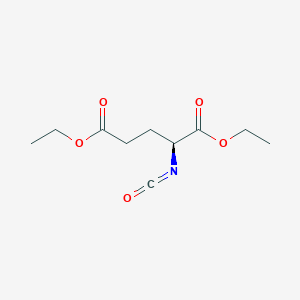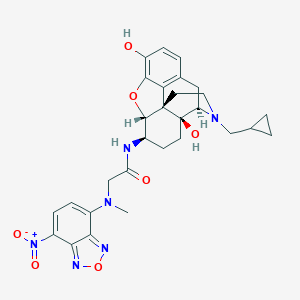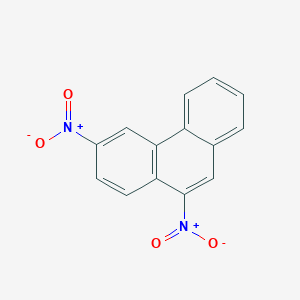
3,10-Dinitrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dinitrophenanthrene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform. This compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,10-Dinitrophenanthrene is not fully understood. However, it is believed to act as a potent electrophile that can react with various nucleophiles such as DNA, proteins, and lipids. This can lead to the formation of adducts that can cause DNA damage, oxidative stress, and inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,10-Dinitrophenanthrene have been studied in various in vitro and in vivo models. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. In animal models, it has been shown to cause liver and kidney damage, as well as lung inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,10-Dinitrophenanthrene in lab experiments are its high purity and stability, which make it easy to handle and store. However, its low solubility in water and high toxicity can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3,10-Dinitrophenanthrene. One direction is to study its potential applications in the field of organic electronics, where it can be used as a dopant in organic semiconductors to improve their performance. Another direction is to study its potential use as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water. Additionally, more studies are needed to understand its mechanism of action and its potential health effects in humans.
Métodos De Síntesis
The synthesis of 3,10-Dinitrophenanthrene can be achieved through several methods. One of the most common methods is the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. The reaction occurs at high temperatures and yields 3,10-Dinitrophenanthrene as the major product. Another method involves the oxidation of 3-nitrophenanthrene using potassium permanganate, which leads to the formation of 3,10-Dinitrophenanthrene.
Aplicaciones Científicas De Investigación
3,10-Dinitrophenanthrene has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a dopant in organic semiconductors to improve their charge transport properties. In the field of materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In the field of environmental science, it has been used as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water.
Propiedades
Número CAS |
159092-73-6 |
|---|---|
Nombre del producto |
3,10-Dinitrophenanthrene |
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
3,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16(19)20/h1-8H |
Clave InChI |
DQBMGNWHYUFBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
159092-73-6 |
Sinónimos |
3,10-DINITROPHENANTHRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



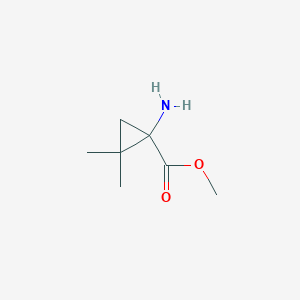
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

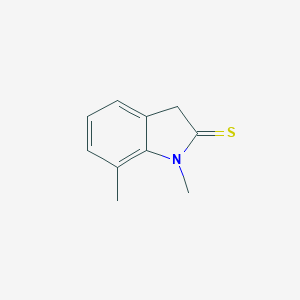
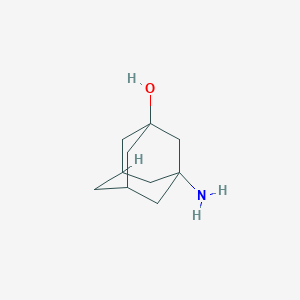
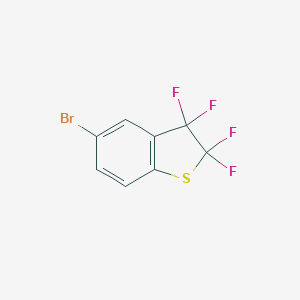
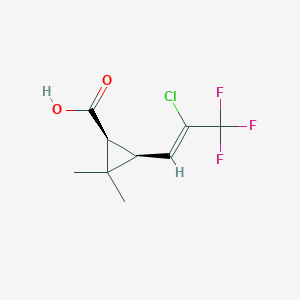
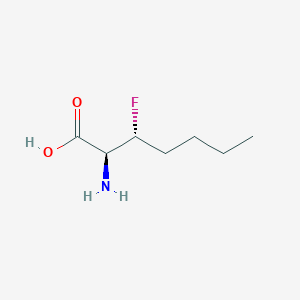
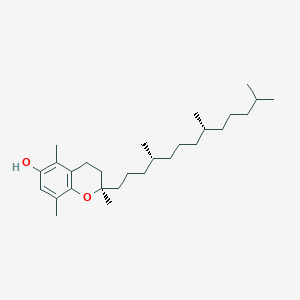
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
